(2-(Azepan-1-yl)pyrimidin-4-yl)methanol
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Overview
Description
(2-(Azepan-1-yl)pyrimidin-4-yl)methanol is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This compound features a pyrimidine ring substituted with an azepane group and a hydroxymethyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Azepan-1-yl)pyrimidin-4-yl)methanol typically involves the reaction of pyrimidine derivatives with azepane under controlled conditions. One common method includes the nucleophilic substitution of a halogenated pyrimidine with azepane, followed by reduction to introduce the hydroxymethyl group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-(Azepan-1-yl)pyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The azepane group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
(2-(Azepan-1-yl)pyrimidin-4-yl)methanol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Azepan-1-yl)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-(Azepan-1-yl)ethyl methacrylate: Similar structure but with a methacrylate group instead of a hydroxymethyl group.
(2-(Azepan-1-yl)pyrimidin-4-yl)ethanol: Similar structure but with an ethanol group instead of a hydroxymethyl group.
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .
Properties
IUPAC Name |
[2-(azepan-1-yl)pyrimidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-9-10-5-6-12-11(13-10)14-7-3-1-2-4-8-14/h5-6,15H,1-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXRAINJYJJZFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=CC(=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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